Bis(trimethylsilylamino)dimethylsilane
Overview
Description
Bis(trimethylsilylamino)dimethylsilane is an organosilicon compound with the molecular formula C8H26N2Si3. This compound is characterized by the presence of trimethylsilyl groups attached to a dimethylsilane backbone. It is a colorless liquid that is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(trimethylsilylamino)dimethylsilane can be synthesized through the reaction of trimethylsilylamine with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
2(CH3)3SiNH2+(CH3)2SiCl2→(CH3)3SiNHSi(CH3)2NHSi(CH3)3+2HCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilylamino)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups.
Hydrolysis: The compound reacts with water to form silanols and ammonia.
Oxidation: It can be oxidized to form siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and alkoxides.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used.
Major Products Formed
Substitution Reactions: Products include various substituted silanes.
Hydrolysis: Silanols and ammonia are formed.
Oxidation: Siloxanes are the major products.
Scientific Research Applications
Bis(trimethylsilylamino)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of bis(trimethylsilylamino)dimethylsilane involves the interaction of its trimethylsilyl groups with various substrates. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions during chemical synthesis. Additionally, the compound can form stable complexes with metals, which are useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine: Similar in structure but lacks the dimethylsilane backbone.
Trimethylsilylamine: Contains only one trimethylsilyl group.
Dimethyldichlorosilane: Used as a precursor in the synthesis of bis(trimethylsilylamino)dimethylsilane.
Uniqueness
This compound is unique due to its combination of trimethylsilyl groups and a dimethylsilane backbone, which imparts distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
[[[dimethyl-(trimethylsilylamino)silyl]amino]-dimethylsilyl]methane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H26N2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOWCIXIMZMPAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)N[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H26N2Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519918 | |
Record name | 1,1-Dimethyl-N,N'-bis(trimethylsilyl)silanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7585-48-0 | |
Record name | 1,1-Dimethyl-N,N'-bis(trimethylsilyl)silanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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